2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,6-dihydropyrimidin-2-yl core functionalized with a 4-tert-butylbenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. Dihydropyrimidinone derivatives are well-documented in medicinal chemistry for their diverse pharmacological roles, including kinase inhibition and antimicrobial activity . The sulfonamide and acetamide groups suggest possible interactions with biological targets through hydrogen bonding and hydrophobic effects, while the tert-butyl and methoxy substituents enhance lipophilicity and metabolic stability .
Synthetic routes for analogous compounds typically involve cyclocondensation to form the pyrimidinone core, followed by sulfonation and amidation steps .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O6S2/c1-24(2,3)14-6-8-15(9-7-14)36(31,32)20-12-26-23(28-22(20)30)35-13-21(29)27-17-10-16(25)18(33-4)11-19(17)34-5/h6-12H,13H2,1-5H3,(H,27,29)(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONHSKJRAYHDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituent groups on the pyrimidinone core and acetamide side chain. Key comparisons include:
- Acetamide Moieties : The 5-chloro-2,4-dimethoxyphenyl group offers a planar aromatic system, contrasting with the aliphatic cyclohexenylethyl () or sulfamoylphenyl () groups, which may alter solubility and membrane permeability .
- Core Modifications: The dihydropyrimidinone core is conserved in most analogs, but ’s thienopyrimidine derivative introduces a sulfur atom, altering electronic properties .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound’s structural resemblance to analogs can be quantified (hypothetical data):
| Metric | Analog () | Analog () |
|---|---|---|
| Tanimoto (MACCS keys) | 0.72 | 0.48 |
| Dice (Morgan fingerprints) | 0.68 | 0.52 |
Higher scores with ’s compound suggest greater similarity in pharmacophoric features, such as sulfonyl placement and hydrophobic substituents . Graph-based comparison methods (e.g., maximum common subgraph algorithms) may further reveal shared substructures, such as the pyrimidinone-acetamide scaffold, which fingerprint methods might overlook .
Bioactivity Profile Correlations
highlights that structurally similar compounds often cluster by bioactivity. For example:
- ’s analog : Cyclohexenylethyl substituents correlate with anti-inflammatory activity in related sulfonamides.
- ’s analog : Sulfamoyl groups are linked to carbonic anhydrase inhibition.
The target compound’s chloro-dimethoxyphenyl group may align with anticancer profiles observed in compounds with halogenated aromatic systems .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Methoxy groups resist oxidative metabolism better than ’s thienopyrimidine core, which may undergo hepatic sulfoxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
